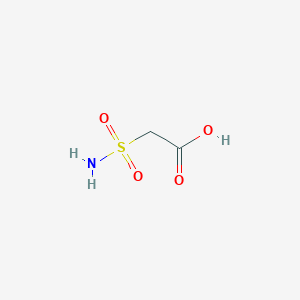

2-sulfamoylacetic Acid

Descripción general

Descripción

2-Sulfamoylacetic acid is an organosulfur compound that belongs to the class of sulfonamides. It contains a sulfamoyl group, which is a tetrahedral sulfur atom connected to two oxygen atoms and one amine functionality. This compound is known for its unique chemical properties and biological activities, making it a subject of interest in various fields of scientific research .

Mecanismo De Acción

Target of Action

2-Sulfamoylacetic Acid, also known as 2-sulfamoylacetate, is a part of a group of organosulfur compounds that contain the signature sulfamoyl structural motif . These compounds are known for their unique chemical and biological properties . The primary target of this compound is the side chain of altemicidin, a sulfonamide antibiotic . The compound is incorporated into the side chain of altemicidin by the action of a Gcm5-related N-acetyltransferase-like enzyme (SbzI) .

Mode of Action

The mode of action of this compound involves its interaction with its target, the side chain of altemicidin . The compound is incorporated into the side chain of altemicidin by the action of a Gcm5-related N-acetyltransferase-like enzyme (SbzI) . This interaction results in the creation of a unique S–N bond .

Biochemical Pathways

The biogenesis of this compound from L-cysteine is achieved by the collaboration of the cupin dioxygenase SbzM and the aldehyde dehydrogenase SbzJ . Remarkably, SbzM catalyzes the two-step oxidation and decarboxylation of L-cysteine . The subsequent intramolecular amino group rearrangement leads to N-S bond formation .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role in the biosynthesis of sulfonamide antibiotics . The compound’s incorporation into the side chain of altemicidin contributes to the unique chemical properties of these antibiotics .

Action Environment

It is known that the biosynthesis of these compounds involves several distinct and unique biosynthetic machineries

Análisis Bioquímico

Biochemical Properties

The 2-sulfamoylacetic acid moiety plays a crucial role in biochemical reactions. It is incorporated into the side chain of altemicidin by the action of a Gcm5-related N-acetyltransferase-like enzyme . This compound interacts with enzymes such as the cupin dioxygenase SbzM and the aldehyde dehydrogenase SbzJ . These interactions are essential for the biogenesis of this compound from L-cysteine .

Cellular Effects

It is known that this compound influences cell function by participating in the biosynthesis of several natural products .

Molecular Mechanism

The molecular mechanism of this compound involves its biogenesis from L-cysteine, catalyzed by the cupin dioxygenase SbzM and the aldehyde dehydrogenase SbzJ . Remarkably, SbzM catalyzes the two-step oxidation and decarboxylation of L-cysteine, and the subsequent intramolecular amino group rearrangement leads to N-S bond formation .

Metabolic Pathways

This compound is involved in the biosynthesis of several natural products . The metabolic pathways of this compound involve enzymes such as the cupin dioxygenase SbzM and the aldehyde dehydrogenase SbzJ .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Sulfamoylacetic acid can be synthesized through the oxidation of 2-sulfamoylacetic aldehyde. The oxidation process involves the use of multifunctional oxidative enzymes, such as cupin dioxygenase and aldehyde dehydrogenase . The reaction conditions typically include the presence of oxygen and specific cofactors required by the enzymes.

Industrial Production Methods: Industrial production of this compound involves biotechnological approaches, utilizing engineered microorganisms to produce the compound. These microorganisms are genetically modified to express the necessary enzymes for the biosynthesis of this compound from simple amino acid precursors .

Análisis De Reacciones Químicas

Types of Reactions: 2-Sulfamoylacetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is primarily influenced by the presence of the sulfamoyl group.

Common Reagents and Conditions:

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the amine functionality, using reagents like alkyl halides.

Major Products Formed: The major product formed from the oxidation of 2-sulfamoylacetic aldehyde is this compound itself. Other reactions may yield derivatives with modified functional groups, depending on the reagents and conditions used .

Aplicaciones Científicas De Investigación

2-Sulfamoylacetic acid has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex sulfonamide compounds.

Biology: The compound is studied for its role in enzyme-catalyzed reactions and its potential as a biochemical probe.

Medicine: this compound derivatives are investigated for their antimicrobial and anticancer properties.

Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.

Comparación Con Compuestos Similares

2-Sulfamoylacetic acid can be compared with other sulfonamide compounds, such as:

Altemicidin: Contains a similar sulfamoyl group and exhibits antimicrobial activity.

Sulfadixiamycin A: Another sulfonamide with potent biological activity.

Ascamycin: A sulfamate antibiotic with a different structural motif but similar pharmacological properties.

Uniqueness: this compound is unique due to its specific biosynthetic pathway and the enzymes involved in its production. The compound’s ability to form N-S bonds distinguishes it from other sulfonamides and contributes to its diverse biological activities .

Actividad Biológica

2-Sulfamoylacetic acid, a sulfonamide derivative, has garnered attention in pharmaceutical research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a sulfonamide group, which significantly influences its biological activity. The general structure can be represented as follows:

- Chemical Formula : CHNOS

- Molecular Weight : 182.16 g/mol

The sulfonamide moiety is known for its ability to interact with various biological targets, making it a candidate for drug development.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown that it possesses inhibitory effects against several bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Bacillus subtilis | 64 µg/mL |

These findings suggest that the compound may be effective in treating infections caused by these pathogens.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has demonstrated cytotoxic effects on different cancer cell lines, including:

| Cell Line | IC50 (µM) | Reference Drug | IC50 of Reference Drug (µM) |

|---|---|---|---|

| A549 (Lung cancer) | 22.4 | Doxorubicin | 52.1 |

| HCT116 (Colon cancer) | 17.8 | Doxorubicin | 52.1 |

| HePG2 (Liver cancer) | 12.4 | Doxorubicin | 52.1 |

The lower IC50 values compared to Doxorubicin indicate that this compound may be a promising candidate for further development as an anticancer agent.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The sulfonamide group can inhibit bacterial enzymes essential for cell wall synthesis, contributing to its antimicrobial activity.

- Cell Cycle Arrest : In cancer cells, the compound may induce cell cycle arrest at specific phases, leading to apoptosis.

- Gene Expression Modulation : Studies have reported down-regulation of oncogenes such as EGFR and KRAS in treated cancer cells, suggesting a mechanism involving modulation of signaling pathways.

Case Studies

- Antimicrobial Efficacy Study : A recent study evaluated the efficacy of this compound against multi-drug resistant strains of E. coli. The results indicated a significant reduction in bacterial load in treated samples compared to controls, highlighting its potential as an alternative treatment for resistant infections.

- Cancer Treatment Study : In vitro studies on human breast cancer cell lines demonstrated that treatment with varying concentrations of this compound resulted in dose-dependent cytotoxicity, with significant apoptosis observed at higher concentrations.

Propiedades

IUPAC Name |

2-sulfamoylacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5NO4S/c3-8(6,7)1-2(4)5/h1H2,(H,4,5)(H2,3,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUYOZIVWKHUWQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17551-00-7 | |

| Record name | 2-sulfamoylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.